molecular formula C₂₉H₃₁ClFNO₁₁ B1146683 Elvitegravir acyl glucuronide CAS No. 870649-25-5

Elvitegravir acyl glucuronide

Número de catálogo: B1146683
Número CAS: 870649-25-5
Peso molecular: 624.01
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Elvitegravir acyl glucuronide (EAG) is a synthetic compound that is used in laboratory experiments to study the biochemical and physiological effects of elvitegravir, a drug used to treat HIV infection. EAG is synthesized using a variety of methods, and its mechanism of action is thought to involve the inhibition of HIV integrase, an enzyme necessary for viral replication. In addition, EAG has been found to possess a number of advantages and limitations for laboratory experiments. Finally, there are numerous potential future directions for the use of EAG in research.

Aplicaciones Científicas De Investigación

  • In Vitro Resistance Studies : Elvitegravir, including its metabolites M1 and M4 (elvitegravir hydroxide and elvitegravir glucuronide), has been studied for its potential to select for elvitegravir resistance in vitro. These studies found that the resistance profile of these metabolites overlaps with that of elvitegravir itself, suggesting their presence at low levels in plasma is not clinically relevant (Margot et al., 2012).

  • Effects on Human Adipocytes : Research has explored the impact of elvitegravir on human adipocyte differentiation, gene expression, and secretion of adipokines and cytokines. Elvitegravir was found to impair adipogenesis and adipocyte metabolism, altering the expression of key adipogenesis marker genes and modulating the release of adipokines and cytokines (Moure et al., 2016).

  • Drug Resistance Mutations : Elvitegravir has been included in studies updating the list of drug resistance mutations in HIV-1. This inclusion reflects its relevance in the treatment of HIV-1 and the need to monitor resistance patterns (Johnson et al., 2013).

  • Pharmacokinetic and Pharmacodynamic Profile : Elvitegravir has undergone extensive studies to understand its pharmacokinetic and pharmacodynamic profile. This includes its metabolism, the impact of drug-drug interactions, and its antiviral activity against both wild-type and drug-resistant strains of HIV (Ramanathan et al., 2011).

  • Development of Analytical Methods : Analytical methods for the quantification of elvitegravir and other antiretroviral drugs in human plasma have been developed. These methods are crucial for therapeutic drug monitoring and clinical research (Bollen et al., 2019).

  • Impact on Eryptosis : Studies have investigated whether elvitegravir can trigger eryptosis, the suicidal death of erythrocytes. Findings suggest elvitegravir induces cell shrinkage and phospholipid scrambling of the erythrocyte cell membrane, partly due to entry of extracellular Ca2+ (Bissinger et al., 2016).

  • Use in HIV Therapy : Elvitegravir has been a subject of various clinical studies assessing its efficacy in the treatment of HIV, including its resistance profile and its use in combination with other antiretroviral agents (Wills & Vega, 2012).

Mecanismo De Acción

Elvitegravir inhibits the enzyme integrase of HIV-1, and of HIV-2 to a lesser extent. The virus needs this enzyme to integrate its genetic code into the host’s DNA .

Safety and Hazards

While simple O- (ether-linked) and N-glucuronide drug conjugates generally are unreactive and considered benign from a safety perspective, the acyl glucuronides can exhibit a degree of chemical reactivity that is dependent upon their molecular structure . Concerns have arisen over the safety of acyl glucuronides as a class, several members of which have been implicated in the toxicity of their respective parent drugs .

Direcciones Futuras

The role of acyl glucuronide metabolites as mediators of drug-induced toxicities remains controversial, in part due to difficulties in studying this group of reactive drug conjugates . Future research may focus on the development of more effective methods for assessing the safety of these metabolites .

Análisis Bioquímico

Biochemical Properties

Elvitegravir Acyl Glucuronide, as a metabolite of Elvitegravir, plays a role in biochemical reactions related to HIV-1 treatment. Elvitegravir inhibits the HIV-1 integrase, an enzyme necessary for viral replication . This inhibition prevents the integration of HIV-1 DNA into the host genome, thereby blocking the formation of the HIV-1 provirus and resulting propagation of the viral infection .

Cellular Effects

This compound, through its parent compound Elvitegravir, influences cell function by inhibiting the HIV-1 integrase. This inhibition impacts cell signaling pathways related to viral replication, affects gene expression related to HIV-1, and alters cellular metabolism by preventing the integration of HIV-1 DNA into the host genome .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the HIV-1 integrase by its parent compound, Elvitegravir. This inhibition prevents the integration of HIV-1 DNA into the host genome, thereby blocking the formation of the HIV-1 provirus and resulting propagation of the viral infection .

Metabolic Pathways

This compound is involved in the metabolic pathways of Elvitegravir. Elvitegravir undergoes primarily oxidative metabolism via CYP3A, and is secondarily glucuronidated via UGT1A1/3 enzymes to form this compound .

Propiedades

IUPAC Name

(2S,3S,4S,5R,6S)-6-[6-[(3-chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31ClFNO11/c1-12(2)19(11-33)32-10-16(28(40)43-29-25(37)23(35)24(36)26(42-29)27(38)39)22(34)15-8-14(20(41-3)9-18(15)32)7-13-5-4-6-17(30)21(13)31/h4-6,8-10,12,19,23-26,29,33,35-37H,7,11H2,1-3H3,(H,38,39)/t19-,23+,24+,25-,26+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHAZPCTEVBKES-JEPPDLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31ClFNO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870649-25-5
Record name Elvitegravir acyl glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870649255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELVITEGRAVIR ACYL GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7LG22FZCH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elvitegravir acyl glucuronide
Reactant of Route 2
Elvitegravir acyl glucuronide
Reactant of Route 3
Elvitegravir acyl glucuronide
Reactant of Route 4
Elvitegravir acyl glucuronide
Reactant of Route 5
Elvitegravir acyl glucuronide
Reactant of Route 6
Reactant of Route 6
Elvitegravir acyl glucuronide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.